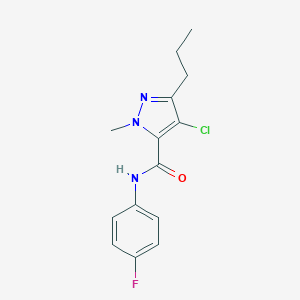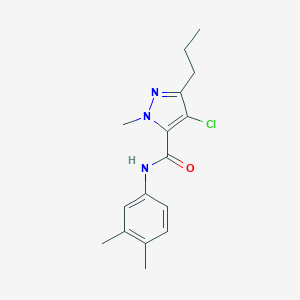
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone, also known as PD173074, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has been extensively studied for its potential as a therapeutic agent in various types of cancer and other diseases.
作用機序
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone selectively binds to the ATP-binding site of FGFR tyrosine kinase, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cancer cell growth and survival. 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has been shown to be highly specific for FGFR tyrosine kinase, with little or no activity against other tyrosine kinases.
Biochemical and Physiological Effects:
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has been shown to inhibit cancer cell growth and induce apoptosis in various types of cancer cells. It has also been shown to inhibit tumor angiogenesis and metastasis. In addition, 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has been investigated for its potential to treat pulmonary fibrosis by inhibiting fibroblast proliferation and collagen deposition. 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has several advantages for lab experiments, including its high specificity for FGFR tyrosine kinase and its ability to inhibit cancer cell growth and survival. However, 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone research. One potential direction is the development of 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone could be investigated for its potential to treat other diseases, such as pulmonary fibrosis and Alzheimer's disease.
合成法
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone can be synthesized using a multi-step process. The first step involves the protection of the pyridazinone ring with an acetyl group, followed by the chlorination of the 4-position of the pyridazinone ring. The resulting compound is then reacted with 4,6-diethoxy-2-pyrimidinamine and 3,4-dimethylphenol to form 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone.
科学的研究の応用
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has been extensively studied for its potential as a therapeutic agent in various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been investigated for its potential as a treatment for other diseases, such as pulmonary fibrosis and Alzheimer's disease. 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has been shown to inhibit FGFR tyrosine kinase activity, which plays a crucial role in cancer cell growth and survival.
特性
製品名 |
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone |
|---|---|
分子式 |
C20H21ClN4O4 |
分子量 |
416.9 g/mol |
IUPAC名 |
4-chloro-2-(4,6-diethoxypyrimidin-2-yl)-5-(3,4-dimethylphenoxy)pyridazin-3-one |
InChI |
InChI=1S/C20H21ClN4O4/c1-5-27-16-10-17(28-6-2)24-20(23-16)25-19(26)18(21)15(11-22-25)29-14-8-7-12(3)13(4)9-14/h7-11H,5-6H2,1-4H3 |
InChIキー |
VJSUPNLSOFCAHW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NC(=N1)N2C(=O)C(=C(C=N2)OC3=CC(=C(C=C3)C)C)Cl)OCC |
正規SMILES |
CCOC1=CC(=NC(=N1)N2C(=O)C(=C(C=N2)OC3=CC(=C(C=C3)C)C)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287632.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)

![6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(4-Methoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287645.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)
![ethyl 5-amino-1-[2-(methylsulfanyl)-6-phenoxy-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287650.png)
![4-Chlorophenyl 1-methyl-1-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B287651.png)